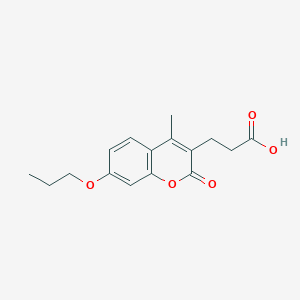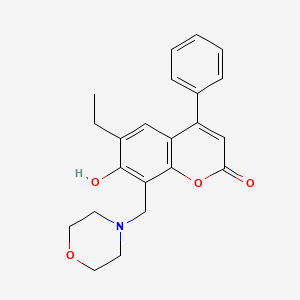![molecular formula C23H18FN3O3 B11304792 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11304792.png)
2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[5-(2-Fluorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-Methylphenyl)acetamid ist eine komplexe organische Verbindung, die eine Fluorphenylgruppe, einen Oxadiazolring und eine Phenoxyacetamid-Einheit aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{3-[5-(2-Fluorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-Methylphenyl)acetamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Ein gängiger Weg ist die Bildung des Oxadiazolrings durch Cyclisierung eines Hydrazids mit einem Carbonsäurederivat. Die Phenoxyacetamid-Einheit wird dann durch eine nucleophile Substitutionsreaktion eingeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und Prinzipien der grünen Chemie zur Steigerung der Effizienz und Nachhaltigkeit umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The phenoxyacetamide moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{3-[5-(2-Fluorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-Methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion des Oxadiazolrings.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Phenyl- und Oxadiazolringen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol sowie Katalysatoren, um die Reaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation Oxide der ursprünglichen Verbindung ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
2-{3-[5-(2-Fluorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-Methylphenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die biologische Aktivität der Verbindung ist für die Entwicklung neuer Medikamente von Interesse, insbesondere für ihre potenziellen antimikrobiellen und anticancerogenen Eigenschaften.
Medizin: Es werden Forschungen betrieben, um das therapeutische Potenzial der Verbindung zu untersuchen, einschließlich ihrer Fähigkeit, mit bestimmten biologischen Zielen zu interagieren.
Industrie: Die einzigartigen strukturellen Merkmale der Verbindung machen sie für die Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen nützlich.
Wirkmechanismus
Der Wirkmechanismus von 2-{3-[5-(2-Fluorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-Methylphenyl)acetamid beinhaltet seine Wechselwirkung mit molekularen Zielen in biologischen Systemen. Der Oxadiazolring und die Fluorphenylgruppe sind der Schlüssel zu seiner Aktivität, da sie es ermöglichen, an bestimmte Enzyme oder Rezeptoren zu binden. Diese Bindung kann verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with molecular targets in biological systems. The oxadiazole ring and fluorophenyl group are key to its activity, allowing it to bind to specific enzymes or receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[5-(2-Fluorphenyl)-1,2,4-oxadiazol-3-yl]benzoesäure: Teilt die Oxadiazol- und Fluorphenylgruppen, unterscheidet sich jedoch in der Gesamtstruktur.
N-(3-Chlor-2-methylphenyl)-4-(4-Fluorphenyl)-1,3-thiazol-2-amin: Enthält einen Thiazolring anstelle eines Oxadiazolrings.
Einzigartigkeit
2-{3-[5-(2-Fluorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-Methylphenyl)acetamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H18FN3O3 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-[3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18FN3O3/c1-15-7-2-5-12-20(15)25-21(28)14-29-17-9-6-8-16(13-17)22-26-23(30-27-22)18-10-3-4-11-19(18)24/h2-13H,14H2,1H3,(H,25,28) |
InChI-Schlüssel |
OFPPOISNKNPBRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11304728.png)
![N~6~-cyclohexyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304734.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine](/img/structure/B11304739.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11304752.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304761.png)
![4-(3-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304764.png)
![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11304770.png)
![N-(2-chloro-6-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304776.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304782.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B11304807.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11304815.png)
